3-(benzenesulfonyl)-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
Description
3-(Benzenesulfonyl)-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a benzothiazole-derived sulfonamide characterized by a rigid 2,3-dihydrobenzothiazole core, a (2E)-configured imine group, and a benzenesulfonyl-propanamide side chain. Its synthesis likely involves coupling a 2,3-dihydrobenzothiazole-2-ylidene amine intermediate with benzenesulfonylpropanoyl chloride in the presence of a base such as DMAP and pyridine, analogous to sulfonamide synthesis protocols described in the literature . The (2E)-stereochemistry of the imine group is critical for molecular conformation and intermolecular interactions, as confirmed by single-crystal X-ray analyses in related compounds .
Benzothiazoles are known for their bioactivity in targeting enzymes, receptors, and DNA, while sulfonamides contribute to enhanced solubility and binding affinity .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-25-13-12-21-16-9-5-6-10-17(16)26-19(21)20-18(22)11-14-27(23,24)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJJRTUUTXEEQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(benzenesulfonyl)-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and highlighting case studies, research data, and relevant tables.
Chemical Structure and Properties
The compound's chemical structure includes a benzenesulfonyl group, a benzothiazole moiety, and a propanamide backbone. The molecular formula is with a molecular weight of 626.79 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 626.79 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the target molecule showed potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential cytotoxic effects against tumorigenic cell lines. For instance, derivatives of benzothiazole have been shown to inhibit cell proliferation in breast (MDA-MB-231) and liver (SK-Hep-1) cancer cell lines .
Case Study: Cytotoxicity Testing
A cytotoxicity assay was conducted using the compound against several human cancer cell lines. The results indicated selective cytotoxicity towards tumorigenic cells with an IC50 value of approximately 32 ng/mL for one of the synthesized derivatives .
The proposed mechanism involves the inhibition of specific enzymes or pathways crucial for cancer cell survival. For example, certain benzothiazole derivatives have been identified as inhibitors of the interaction between amyloid beta peptide and its binding partners, which is implicated in Alzheimer's disease .
Antiproliferative Effects
In vitro studies have shown that the compound exhibits antiproliferative effects on various cancer cell lines. The most sensitive were identified as follows:
| Cell Line | Log GI50 Value |
|---|---|
| SNB-75 (CNS) | 5.84 |
| UO-31 (Renal) | 5.66 |
| SR (Leukemia) | 5.44 |
These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics .
Comparison with Similar Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(benzenesulfonyl)-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide, and how do reaction conditions influence yield and purity?
- Methodology :
- Stepwise Synthesis : Begin with the formation of the benzothiazole core via cyclization of 2-aminobenzenethiol derivatives with aldehydes/ketones under reflux in ethanol or dichloromethane .
- Functionalization : Introduce the benzenesulfonyl group via nucleophilic substitution or coupling reactions, using catalysts like triethylamine in DMF at 60–80°C .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final compound. Monitor purity via TLC and HPLC .
- Key Variables : Solvent polarity (DMF vs. ethanol) and temperature significantly impact reaction kinetics and byproduct formation .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., methoxyethyl group at δ 3.2–3.5 ppm, benzenesulfonyl protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 475.1) and fragmentation patterns .
- X-ray Crystallography : Resolve the (2E)-configuration of the benzothiazol-2-ylidene moiety .
Q. What solubility and formulation challenges arise with this compound, and how can they be addressed for in vitro assays?
- Solubility Profiling :
- Test solubility in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) with surfactants like Tween-80 .
- Use dynamic light scattering (DLS) to assess aggregation in biological media .
- Formulation Strategies : Co-solvency (e.g., PEG-400) or liposomal encapsulation to enhance bioavailability .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzothiazole ring) affect its bioactivity?
- Structure-Activity Relationship (SAR) Approach :
- Comparative Analysis : Synthesize analogs with variations (e.g., halogenation at the benzene ring, alkyl chain length in the methoxyethyl group). Assess activity against targets like carbonic anhydrase isoforms using enzyme inhibition assays (IC determination) .
- Data Interpretation : Electron-withdrawing groups (e.g., -SOCH) enhance enzyme binding affinity, while bulky substituents reduce membrane permeability .
Q. What mechanistic insights exist for its interaction with carbonic anhydrase IX, a cancer-associated enzyme?
- Experimental Design :
- Enzyme Kinetics : Perform steady-state inhibition assays with recombinant CA IX, monitoring changes via stopped-flow spectrophotometry .
- Molecular Docking : Use AutoDock Vina to model interactions between the sulfonamide group and CA IX’s zinc-active site (PDB ID: 3IAI) .
- Contradictions : Some studies report nanomolar IC values for sulfonamide derivatives, while others note reduced efficacy due to steric hindrance from the benzothiazole ring .
Q. How do oxidative/reductive environments affect the compound’s stability, and what degradation products form?
- Degradation Pathways :
- Oxidative Stress : Expose to HO (1–5 mM) in PBS; monitor sulfonyl group cleavage via LC-MS .
- Reductive Conditions : Treat with NaBH to reduce the imine bond in the benzothiazol-2-ylidene moiety, confirmed by loss of UV-Vis absorbance at λ = 320 nm .
- Mitigation Strategies : Lyophilization under inert gas (N) and storage at -80°C in amber vials .
Key Considerations for Researchers
- Contradictory Evidence : Discrepancies in solvent efficacy (e.g., DMF vs. ethanol for sulfonylation) suggest pilot-scale optimization is critical .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
